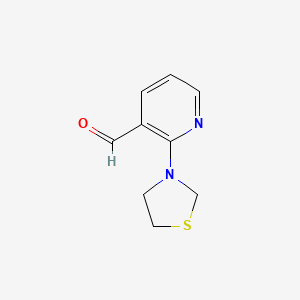

2-(Thiazolidin-3-yl)nicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazolidin-3-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-8-2-1-3-10-9(8)11-4-5-13-7-11/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKGOEYYZYNWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of the 2 Thiazolidin 3 Yl Nicotinaldehyde Scaffold

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a key site for derivatization, readily participating in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation and Subsequent Cyclizations

These Schiff base intermediates are valuable for further synthetic transformations. A prominent example is their cyclocondensation with α-mercaptoacetic acid (thioglycolic acid) to yield 4-thiazolidinone (B1220212) derivatives. nih.govekb.egekb.eg In this reaction, the thiol group of mercaptoacetic acid adds to the imine double bond, followed by an intramolecular cyclization and loss of a water molecule to form the five-membered thiazolidin-4-one ring. This multi-component approach, often starting from the aldehyde, amine, and mercaptoacetic acid, is a cornerstone for synthesizing libraries of 2,3-disubstituted thiazolidin-4-ones. ekb.eg

| Reactant (Amine) | Intermediate Schiff Base | Final Product (Thiazolidin-4-one) |

| Aniline | (E)-N-benzylidene-2-(thiazolidin-3-yl)pyridin-3-amine | 2-(2-(Thiazolidin-3-yl)pyridin-3-yl)-3-phenylthiazolidin-4-one |

| 4-Chloroaniline | (E)-N-(4-chlorobenzylidene)-2-(thiazolidin-3-yl)pyridin-3-amine | 3-(4-Chlorophenyl)-2-(2-(thiazolidin-3-yl)pyridin-3-yl)thiazolidin-4-one |

| Hydrazine Hydrate | 2-(Thiazolidin-3-yl)nicotinaldehyde hydrazone | 3-Amino-2-(2-(thiazolidin-3-yl)pyridin-3-yl)thiazolidin-4-one |

| Phenylhydrazine | This compound phenylhydrazone | 3-(Phenylamino)-2-(2-(thiazolidin-3-yl)pyridin-3-yl)thiazolidin-4-one |

Knoevenagel Condensation Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a nucleophilic addition of a carbanion from an active methylene compound to a carbonyl group, followed by dehydration. wikipedia.orgorganic-chemistry.org The aldehyde group of this compound serves as the electrophile in this reaction. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (such as C=O, CN, or NO₂), which increases the acidity of the methylene protons. shivajicollege.ac.in

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the active methylene compound. wikipedia.org The resulting carbanion attacks the aldehyde, and subsequent elimination of water yields an α,β-unsaturated product. This reaction is a powerful tool for carbon-carbon bond formation. nih.gov For instance, reacting the title aldehyde with compounds like malononitrile or thiazolidine-2,4-dione can produce derivatives with extended conjugation. nih.govtsijournals.com

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | 2-((2-(Thiazolidin-3-yl)pyridin-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Pyridine | Ethyl 2-cyano-3-(2-(thiazolidin-3-yl)pyridin-3-yl)acrylate |

| Thiazolidine-2,4-dione | Sodium Acetate | 5-((2-(Thiazolidin-3-yl)pyridin-3-yl)methylene)thiazolidine-2,4-dione nih.govfrontiersin.org |

| 2-Thioxothiazolidin-4-one (Rhodanine) | Sodium Acetate / Acetic Acid | 5-((2-(Thiazolidin-3-yl)pyridin-3-yl)methylene)-2-thioxothiazolidin-4-one nih.gov |

Modifications and Functionalization of the Thiazolidine (B150603) Ring System

The saturated thiazolidine ring offers opportunities for functionalization, including oxidation to introduce carbonyl groups or the addition of substituents to its carbon backbone.

Formation of Thiazolidin-4-one and Thiazolidin-2-one Derivatives

Transforming the existing thiazolidine ring into a thiazolidin-4-one or thiazolidin-2-one introduces a key carbonyl group, which can serve as a handle for further derivatization.

Thiazolidin-4-one Derivatives: While thiazolidin-4-ones are commonly synthesized via a three-component reaction, converting a pre-existing thiazolidine ring is less direct. ekb.eg A plausible, albeit challenging, pathway could involve the oxidation of the C-4 methylene group. More practically, derivatives are often created by building a new thiazolidin-4-one ring onto a precursor derived from the parent molecule. For example, a synthetic route starting from 2-chloronicotinaldehyde, an appropriate amine, and thioglycolic acid yields 2-pyridyl-4-thiazolidinones, which are structural analogs.

Thiazolidin-2-one Derivatives: The synthesis of a thiazolidin-2-one from a thiazolidine ring can be envisioned through a two-step process involving the corresponding thiazolidine-2-thione. Thiazolidine-2-thiones can be prepared from various precursors, such as the reaction of primary amines with carbon disulfide and other reagents. organic-chemistry.orgplos.org Once formed, the thione (C=S) group can be converted into a ketone (C=O) using various reagents, providing access to the thiazolidin-2-one scaffold. researchgate.net

Introducing Substituents and Analogues on the Thiazolidine Ring

The thiazolidine ring system can be modified at positions C-2, C-4, and C-5 to generate a wide array of analogues. nih.govnih.gov A common strategy for introducing substituents at the C-5 position involves the thiazolidin-4-one derivative as an intermediate.

The C-5 methylene group of the thiazolidin-4-one ring is activated by the adjacent carbonyl group. This allows it to participate in Knoevenagel-type condensation reactions with various aldehydes. nih.govresearchgate.net This reaction results in the formation of 5-arylmethylene or 5-alkylidene-thiazolidin-4-one derivatives, effectively introducing a new substituent onto the thiazolidine ring system. This method provides a reliable route to novel analogues with extended structural diversity.

Derivatization via the Pyridine Moiety and Annulation Reactions

The pyridine ring in the this compound scaffold is another key site for chemical modification. As an aromatic heterocycle, it can undergo substitution and annulation reactions. The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, such reactions are still possible under appropriate conditions.

Furthermore, the synthesis of hybrid molecules combining the pyridine core with other heterocyclic systems is a common strategy in medicinal chemistry. researchgate.netorientjchem.org Annulation reactions, which involve the construction of a new ring fused to the existing pyridine ring, can lead to the formation of more complex polycyclic systems. These reactions significantly expand the structural diversity of derivatives obtainable from the parent scaffold. The development of 2-(dihalophenyl)-3-(substituted pyridin-2-yl)-thiazolidin-4-ones as potential therapeutic agents highlights the chemical interest in combining these two heterocyclic systems. researchgate.net

Synthesis of Thieno[2,3-b]pyridine Derivatives

The synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological and material science applications, can be achieved through various synthetic routes. nih.gov One of the most prominent methods for constructing the 2-aminothiophene ring system is the Gewald reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org

Table 1: Potential Reactants for Gewald Reaction with this compound

| Aldehyde Component | Active Methylene Component | Sulfur Source | Base Catalyst | Potential Product |

| This compound | Ethyl cyanoacetate | Elemental Sulfur | Morpholine or Triethylamine | Ethyl 2-amino-4-(2-(thiazolidin-3-yl)pyridin-3-yl)thiophene-3-carboxylate |

| This compound | Malononitrile | Elemental Sulfur | Piperidine | 2-Amino-4-(2-(thiazolidin-3-yl)pyridin-3-yl)thiophene-3-carbonitrile |

| This compound | Acetylacetone | Elemental Sulfur | Sodium ethoxide | 1-(2-Amino-4-(2-(thiazolidin-3-yl)pyridin-3-yl)thiophen-3-yl)ethan-1-one |

The resulting 3-functionalized-2-aminothieno[2,3-b]pyridines can serve as versatile intermediates for further chemical modifications, leading to a diverse library of compounds. mdpi.com

Cyclization to Fused Heterocyclic Systems (e.g., Naphthyridinone derivatives)

The construction of fused heterocyclic systems, such as naphthyridinones, from pyridine-based precursors is a common strategy in medicinal chemistry. The synthesis of naphthyridines can be achieved through methods like the Skraup reaction, which involves the reaction of an aminopyridine with glycerol. nih.gov However, the direct cyclization of a nicotinaldehyde derivative to a naphthyridinone would require a different approach.

One plausible strategy could involve a multi-step synthesis. For instance, the aldehyde functionality of this compound could be oxidized to a carboxylic acid. This nicotinic acid derivative could then be coupled with an appropriate amine, followed by an intramolecular cyclization to form the naphthyridinone ring. The specific reaction conditions for such a cyclization would depend on the nature of the substituents and the desired regiochemistry of the final product.

Another potential route could involve the reaction of the nicotinaldehyde with a reagent that can introduce a two-carbon unit, followed by cyclization. For example, a Wittig-type reaction could be employed to introduce an ester-containing side chain, which could then undergo an intramolecular condensation to form the six-membered ring of the naphthyridinone system.

Molecular Hybridization Strategies with Diverse Heterocycles

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced biological activity or a modified pharmacological profile. nih.govresearchgate.net The this compound scaffold is an excellent candidate for molecular hybridization due to the presence of two distinct heterocyclic systems.

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is a common motif in many biologically active compounds. nih.gov Similarly, the pyridine ring is a fundamental structural unit in numerous pharmaceuticals. Hybrid molecules can be designed by linking other heterocyclic moieties to either the thiazolidine or the pyridine ring of the parent scaffold.

Table 2: Potential Molecular Hybridization Strategies

| Parent Scaffold | Reactive Site for Hybridization | Linking Strategy | Heterocycle for Hybridization | Potential Hybrid Scaffold |

| This compound | Aldehyde group | Condensation reaction (e.g., with a hydrazide) | Isoquinoline | This compound isoquinolylhydrazone |

| This compound | Pyridine ring (e.g., via a pre-functionalized pyridine) | Cross-coupling reaction (e.g., Suzuki, Stille) | Thiophene | 2-(Thiazolidin-3-yl)-5-(thiophen-2-yl)nicotinaldehyde |

| This compound | Thiazolidine ring (e.g., modification of the thiazolidine) | Ring-opening and re-cyclization with a new fragment | Pyrazole | Pyrazolyl-functionalized thiazolidine pyridine derivative |

For example, the aldehyde group of this compound can be readily condensed with hydrazides of other heterocyclic carboxylic acids to form acylhydrazone linkages, a common strategy in medicinal chemistry. scielo.br Furthermore, if the pyridine ring of the scaffold is appropriately substituted (e.g., with a halogen), it can participate in cross-coupling reactions to introduce other heterocyclic rings. The thiazolidine ring itself can also be a point of modification, although this may require more complex synthetic routes.

The hybridization of the this compound scaffold with other heterocycles opens up a vast chemical space for the design and synthesis of novel compounds with potentially interesting biological properties.

Advanced Structural Elucidation and Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the presence of specific functional groups.

For 2-(Thiazolidin-3-yl)nicotinaldehyde, the IR spectrum would be expected to display several characteristic absorption bands. A strong, sharp peak around 1690-1715 cm⁻¹ would be indicative of the C=O stretch of the aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of medium bands between 2850 and 2750 cm⁻¹. Vibrations corresponding to the pyridine (B92270) ring would be observed as C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. The thiazolidine (B150603) ring would contribute C-N and C-S stretching vibrations. The presence of various C-H bonds (both sp² and sp³) would be confirmed by stretching vibrations around 2850-3100 cm⁻¹.

The following table details the expected IR absorption frequencies for the key functional groups in the target molecule, with reference data from related structures. nist.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1715 |

| Aldehyde (C-H) | Stretch | ~2850 and ~2750 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Thiazolidine (C-N) | Stretch | 1100 - 1300 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy one.

The UV-Vis spectrum of this compound would be dominated by absorptions arising from the nicotinaldehyde portion of the molecule, which contains conjugated π systems. Two primary types of electronic transitions are expected: π → π* and n → π. The intense π → π transitions, associated with the conjugated system of the pyridine ring and the aldehyde group, would likely occur at shorter wavelengths (e.g., 200-300 nm). The lower-intensity n → π* transition, involving the non-bonding electrons on the oxygen of the carbonyl group, would appear at a longer wavelength, potentially extending into the near-UV region. The solvent used for analysis can influence the position of these absorption maxima. While specific data for the target compound is unavailable, related structures like 2,4-Thiazolidinedione are known to have UV/Visible spectra. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition and, therefore, its exact molecular formula.

For this compound, HRMS would be used to confirm its molecular formula of C₉H₁₀N₂OS. By comparing the experimentally measured mass of the molecular ion (or a common adduct like [M+H]⁺) to the calculated theoretical mass, the formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₉H₁₀N₂OS | [M+H]⁺ | 195.0587 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its covalent structure and connectivity. researchgate.net Furthermore, it would reveal the conformation of the thiazolidine ring and its orientation relative to the pyridine ring. The analysis also provides information on how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or π-stacking. mdpi.com Although no crystal structure for the title compound is publicly available, data for other complex heterocyclic molecules illustrates the detailed information provided by this technique. researchgate.netmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula.

For a pure sample of this compound (C₉H₁₀N₂OS), the experimentally determined percentages of C, H, N, and S must agree with the calculated values, typically within a margin of ±0.4%. This provides strong evidence for the proposed molecular formula and serves as a crucial check of sample purity. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 55.64 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.24 |

| Sulfur | S | 32.06 | 1 | 32.060 | 16.50 |

| Total | 194.252 | 100.00 |

Computational Chemistry and Theoretical Investigations of 2 Thiazolidin 3 Yl Nicotinaldehyde and Analogues

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. The process involves minimizing the energy of the molecule with respect to the positions of its nuclei. For heterocyclic compounds similar to 2-(Thiazolidin-3-yl)nicotinaldehyde, DFT calculations are routinely performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-31G*. nih.govresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Similarly, theoretical calculations can predict infrared (IR) and Raman spectra. The vibrational frequencies calculated using DFT methods can be compared with experimental spectra to assign specific vibrational modes to functional groups within the molecule. For instance, in a study of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, the calculated vibrational spectra showed good correlation with the experimental FT-IR and FT-Raman data. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and has a higher chemical reactivity. For various thiazolidine (B150603) and thiazole (B1198619) derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO and the corresponding energy gap. While specific data for this compound is not available, the table below presents representative HOMO-LUMO energy gaps for analogous compounds, illustrating the typical range of values obtained through such calculations.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazolidine-amide derivative 1 | -6.54 | -1.23 | 5.31 |

| Thiazolidine-amide derivative 2 | -6.78 | -1.56 | 5.22 |

| 2-Thienyl-4-furyl-6-aryl pyridine (B92270) derivative | -5.89 | -2.11 | 3.78 |

| N,N'-bis-(2-thiazol-yl) methylenediamine | -6.21 | -1.89 | 4.32 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

The NBO method calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. For example, in a study of a novel anti-COVID-19 molecule containing a pyrimidine (B1678525) ring, NBO analysis was used to identify and quantify the strength of intramolecular hydrogen bonds, revealing stabilization energies on the order of several kcal/mol. nih.gov Although specific NBO analysis for this compound is not found in the provided search results, this method would be highly applicable to understanding the interactions between the thiazolidine and nicotinaldehyde moieties, such as the delocalization of lone pairs from the sulfur and nitrogen atoms into antibonding orbitals of the pyridine ring.

In silico Mechanistic Studies of Chemical Transformations

In silico mechanistic studies employ computational methods to investigate the pathways and energetics of chemical reactions. These studies can provide valuable insights into reaction mechanisms, identify key intermediates and transition states, and predict the feasibility of a chemical transformation. For thiazolidine derivatives, in silico methods like molecular docking are frequently used to study their interactions with biological targets.

Medicinal Chemistry and Pharmacological Relevance of the Thiazolidin 3 Yl Nicotinaldehyde Scaffold

Exploration of the Thiazolidinone Scaffold as a Core Pharmacophore in Drug Discovery

The thiazolidinone ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govgoogle.com Its derivatives have been extensively investigated and are known to exhibit properties including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic effects. nih.govnih.govnih.govnih.gov

Key features that make the thiazolidinone scaffold attractive for drug discovery include:

Structural Versatility: The thiazolidinone ring system allows for substitutions at multiple positions (N-3, C-2, and C-5), enabling the synthesis of large and diverse compound libraries for screening. google.com This structural flexibility allows chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize potency and selectivity for a specific biological target.

Drug-like Properties: Many thiazolidinone derivatives exhibit favorable pharmacokinetic profiles and drug-likeness, making them suitable candidates for further development. nih.gov

Established Synthetic Routes: Well-established and versatile synthetic methodologies, often involving one-pot, multi-component reactions, facilitate the efficient production of thiazolidinone analogues. google.com

The 4-thiazolidinone (B1220212) variant is particularly prominent in medicinal chemistry and is a core component of various clinically used drugs and investigational agents. nih.gov Its ability to mimic other chemical structures, such as the diphosphate (B83284) group in enzyme substrates, contributes to its broad inhibitory activity against various enzymes. researchgate.net The fusion of the thiazolidinone scaffold with other pharmacologically active moieties, such as the nicotinamide (B372718) group (a form of vitamin B3), is a common strategy to create hybrid molecules with potentially enhanced or novel therapeutic activities. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of 2-(Thiazolidin-3-yl)nicotinaldehyde Derivatives and Analogues

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, a broader analysis of related thiazolidinone-pyridine hybrids provides significant insights. The biological activity of these analogues is highly dependent on the nature and position of substituents on both the thiazolidinone and the pyridine (B92270) rings.

Key SAR observations for related nicotinamide and pyridine-containing thiazolidinones include:

Substitution at C-2 of the Thiazolidinone Ring: The substituent at the C-2 position, often an aryl group, plays a crucial role in determining the compound's activity. The presence of electron-withdrawing or electron-donating groups on this phenyl ring can significantly modulate biological effects. For instance, in a series of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl] isonicotinamides, different substitutions on the phenyl ring led to a variable degree of antimicrobial activity. nih.gov

Substitution at N-3 of the Thiazolidinone Ring: The linkage to the pyridine moiety at the N-3 position is a defining feature of this scaffold. For related thiazolidinone derivatives, modifications at this position are critical. For example, in a series of pyrazole-thiazolidinone hybrids, replacing a phenyl moiety with a pyridine ring at this position was particularly effective, enhancing antimicrobial efficiency by 4- to 8-fold. nih.gov

The Pyridine Moiety: The pyridine ring itself is a vital pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, improving water solubility and enabling key interactions with biological targets. mdpi.comnih.gov The substitution pattern on the pyridine ring also influences activity.

Substitution at C-5 of the Thiazolidinone Ring: Modifications at the C-5 position, often involving an arylidene group, are a common strategy to enhance activity. For dual COX/LOX inhibitors, the introduction of bulky, lipophilic groups at C-5, such as a 3,5-di-tert-butyl-4-hydroxybenzylidene moiety, was found to be optimal for anticonvulsant effects in related structures. mdpi.com

A quantitative structure-activity relationship (QSAR) study on a series of 4-thiazolidinone derivatives revealed that multidimensional steric and electronic factors, such as the heat of formation and dipole energy, have a strong correlation with antimicrobial activity. nih.gov This underscores the importance of the three-dimensional arrangement and electronic properties of the substituents in dictating the biological profile of the scaffold.

Table 1: SAR Insights for Thiazolidinone Analogues

| Position of Substitution | Substituent/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-2 Phenyl Ring | Varying electron-donating/withdrawing groups | Modulates antimicrobial potency | nih.gov |

| N-3 | Replacement of Phenyl with Pyridine | 4- to 8-fold increase in antimicrobial activity | nih.gov |

| C-5 | Bulky, lipophilic arylidene groups | Optimal for anticonvulsant effects | mdpi.com |

| General | Steric and Electronic Properties | Strong correlation with antimicrobial activity | nih.gov |

Target-Specific Biological Activities and General Mechanisms of Action

Derivatives of the thiazolidinone scaffold exhibit a remarkable diversity of biological activities, targeting a range of pathogens and disease pathways.

The thiazolidinone scaffold is a cornerstone in the development of new antimicrobial agents. Hybrids incorporating a pyridine ring often show significant antibacterial and antifungal properties.

Antibacterial Activity: Various studies have demonstrated the efficacy of thiazolidinone derivatives against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govnih.gov The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like MurB, which is a precursor in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov In a series of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs, some compounds displayed antibacterial activity comparable or superior to the reference drugs norfloxacin (B1679917) and chloramphenicol. youtube.com Similarly, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial action against five different Gram-positive strains. tandfonline.com

Antifungal Activity: The scaffold has also proven effective against various fungal species, including Aspergillus niger and Candida albicans. nih.govyoutube.com The antifungal potency is often influenced by the specific substituents on the aromatic rings. youtube.com

Antimycobacterial Activity: Thiazolidinone derivatives have been reported to possess antimycobacterial activity, highlighting their potential in treating tuberculosis and related infections.

Table 2: Antimicrobial Activity of Representative Thiazolidinone Derivatives

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| N-[(2-substituted phenyl)-4-oxo-1, 3-thiazolidine–3-yl] isonicotinamides | Bacteria and Fungi | Found to exhibit a variable degree of antimicrobial activity. | nih.gov |

| Thiazolidine (B150603) piperidine (B6355638) nicotinamide derivatives | Botrytis cinerea, Diplocarpon mali, Phytophthora infestans | Showed moderate to good activity, with one compound having 75% efficacy against P. infestans. | semanticscholar.org |

| 4-Thiazolidinone-benzodioxane hybrids | S. aureus, E. coli, B. subtilis, A. niger, C. albicans | Some compounds showed activity comparable or better than norfloxacin and fluconazole. | youtube.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Exhibited strong antibacterial activity, similar to linezolid. | tandfonline.com |

The thiazolidinone scaffold is a prominent feature in the design of novel anticancer agents, with derivatives demonstrating cytotoxicity against a wide range of human cancer cell lines. dntb.gov.uabohrium.com The anticancer mechanisms are varied and often involve the inhibition of enzymes crucial for cancer cell proliferation and survival. nih.gov

Studies have shown that thiazolidinone derivatives can induce apoptosis (programmed cell death) and cell cycle arrest in tumor cells. nih.govnih.gov For instance, certain chalcone-thiazolidinone hybrids showed significant cytotoxic effects on lung (A-549), brain (U-87), and colon (COLO-205) cancer cell lines. nih.gov In another study, a thiazolidinone derivative was found to be highly active against leukemia, melanoma, and cancers of the lung, colon, and breast. nih.gov The hybridization of the thiazolidinone core with other anticancer pharmacophores, such as isatin (B1672199) or nicotinamide, is a strategy employed to enhance potency and selectivity. nih.govbohrium.com

Thiazolidinone derivatives have emerged as a promising class of antiviral agents. Research has demonstrated their activity against a variety of DNA and RNA viruses. nih.govnih.gov

Influenza Virus: A series of 4-thiazolidinone derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety showed modest but consistent activity against three strains of influenza A, including the H1N1 pandemic strain. nih.gov

Other RNA Viruses: Certain compounds from the same series were active against vesicular stomatitis virus. nih.gov

General Antiviral Potential: A comprehensive review highlighted that pyridine-containing heterocycles exhibit good antiviral activity against viruses such as human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The mechanisms of action are diverse, including the inhibition of reverse transcriptase (RT), various polymerases, and other viral enzymes. nih.gov However, in one study, a series of new thiazolidinones were not found to be active against HIV-1 or HIV-2. nih.gov

The broad pharmacological profile of the thiazolidinone scaffold is largely due to its ability to inhibit a wide range of enzymes involved in various disease pathologies.

Tyrosyl-DNA Phosphodiesterase I (Tdp1): Tdp1 is a DNA repair enzyme that contributes to resistance against certain anticancer drugs (topoisomerase I inhibitors). Thiazolidinone derivatives, specifically 5-arylidenethioxothiazolidinones, have been identified as potent, submicromolar inhibitors of Tdp1. nih.govnih.gov By inhibiting Tdp1, these compounds can potentially enhance the efficacy of existing chemotherapies. nih.gov

Mur Ligases: Mur ligases (e.g., MurB, MurD) are essential enzymes in the biosynthesis of bacterial peptidoglycan, making them attractive targets for new antibiotics. Thiazolidinone-based compounds have been designed as inhibitors of these enzymes. nih.govnih.gov For example, (S)-9, a 2-thioxothiazolidin-4-one derivative, was found to inhibit MurD from E. coli with an IC50 value of 10 μM. nih.gov These inhibitors often act as mimics of the enzyme's natural substrates. researchgate.net

COX-2/5-LOX: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway. Dual inhibition of these enzymes is a sought-after strategy for developing safer anti-inflammatory drugs. Several thiazolidinone derivatives have been identified as potent dual COX-2/5-LOX inhibitors. semanticscholar.orgijsra.netyoutube.com Darbufelone, a 4-thiazolidinone derivative, is a known dual inhibitor with potential anticonvulsant activity linked to its anti-inflammatory properties. mdpi.com

Kinase Inhibition (CDK, CHK1, JAK3, c-Src):

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. Novel thiazolone derivatives have shown potent inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range, and induced apoptosis in breast cancer cells. nih.gov

Checkpoint Kinase 1 (CHK1): CHK1 is vital for cell survival under replication stress, and its inhibitors are explored as cancer therapeutics. Thiazole (B1198619) derivatives have been patented as CHK1 inhibitors. google.com

Janus Kinase 3 (JAK3): JAKs are crucial for immune cell signaling, and JAK3 inhibitors are used to treat autoimmune diseases and prevent organ transplant rejection. While many JAK inhibitors exist, research into novel scaffolds continues. bohrium.comgoogle.com Thiazolidinone compounds have been patented as inhibitors of JAK3.

While specific inhibition of PI5P4K and c-Src by this compound derivatives is not prominently reported, the broader class of thiazolidinones is known to inhibit a wide range of protein and lipid kinases, suggesting this is a plausible area for future investigation. nih.govnih.govnih.gov

Table 3: Enzyme Inhibition by Thiazolidinone Derivatives

| Enzyme Target | Derivative Class | Reported Activity (IC50/Ki) | Therapeutic Application | Reference |

|---|---|---|---|---|

| Tyrosyl-DNA Phosphodiesterase I (Tdp1) | 5-Arylidenethioxothiazolidinones | 0.87 µM | Anticancer (Chemosensitizer) | nih.govnih.gov |

| MurD Ligase | 2-Thioxothiazolidin-4-ones | 10 µM | Antibacterial | nih.gov |

| COX-2 / 5-LOX | 5-Arylidene-4-thiazolidinones | Potent dual inhibition | Anti-inflammatory | ijsra.net |

| Cyclin-Dependent Kinase 2 (CDK2) | Thiazolones | 105-743 nM | Anticancer | nih.gov |

| Carbonic Anhydrase IX | Pyridine-thiazolidinone analogues | Potent inhibition | Anticancer | nih.gov |

Anti-inflammatory and Analgesic Properties

Thiazolidine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. e3s-conferences.org Studies have shown that these compounds can modulate inflammatory pathways, offering a basis for the development of new therapeutics.

One area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. A study on thiazolidinone derivatives of benzenesulfonamide (B165840) identified compounds with pronounced inhibitory activity against COX-2. nih.gov Specifically, derivatives 3a , 3b , 3f , 3g , and 3j showed significant percentage inhibition of COX-2. nih.gov The structure-activity relationship suggested that a 4-hydroxy group on a phenyl ring attached to the thiazolidinone core enhances selective COX-2 inhibition. nih.gov

| Compound | COX-2 Inhibition (%) |

| 3a | 55.76 |

| 3b | 61.75 |

| 3f | 46.54 |

| 3g | 43.32 |

| 3j | 49.77 |

| Data from a study on thiazolidinone derivatives as COX-2 inhibitors. nih.gov |

The anti-inflammatory activity of new benzylidene imidazolidine (B613845) and thiazolidine derivatives has also been evaluated using the carrageenan-induced paw edema test. researchgate.netresearchgate.net This model is widely used to assess the in vivo anti-inflammatory effects of novel compounds.

In terms of analgesic properties, a study on new synthetic thiazolidine-4-one derivatives revealed that chloro- and methoxy-substituted compounds exhibited analgesic activity in various animal models, including the tail flick, tail immersion, and acetic acid writhing tests. nih.gov The nature and position of substituents on the thiazolidine moiety were found to influence the analgesic effect, with chloride or methoxy (B1213986) substitutions appearing to be necessary for activity. nih.gov

Antiparasitic Activity (e.g., Trypanocidal)

The thiazolidine scaffold has also been a foundation for the development of agents against parasitic diseases, including Chagas disease, which is caused by the parasite Trypanosoma cruzi. researchgate.netnih.gov

A series of structurally designed thiazolidinones were synthesized and evaluated for their anti-T. cruzi activity. nih.gov Among these, compounds 4h and 4l were identified as the most potent, reducing the proliferation of the epimastigote form and being toxic to the trypomastigote form of the parasite at concentrations below 10 μM, while showing no toxicity to host cells at concentrations up to 200 μM. nih.gov Further in vivo studies showed that compound 4h was able to reduce the parasite burden in mice with a potency similar to the reference drug, benznidazole. nih.gov Mechanistic studies indicated that these thiazolidinones induce necrotic parasite death by altering the morphology of the Golgi complex and endoplasmic reticulum. nih.gov

In a separate study, a series of novel 1,3-thiazole and 4-thiazolidinone derivatives were synthesized and tested for their trypanocidal and leishmanicidal activities. researchgate.netnih.gov The results showed that 1,3-thiazole derivatives generally exhibited better trypanocidal activity than the 4-thiazolidinones. researchgate.netnih.gov Compound 1f , an ortho-bromobenzylidene-substituted 1,3-thiazole, was the most potent, with an IC50 value of 0.83 μM against T. cruzi. researchgate.netnih.gov This compound was also found to induce both necrosis and apoptosis in the parasite. researchgate.netnih.gov

| Compound | Target | Activity |

| 4h | Trypanosoma cruzi | Reduced epimastigote proliferation and toxic to trypomastigotes at <10 μM. nih.gov |

| 4l | Trypanosoma cruzi | Reduced epimastigote proliferation and toxic to trypomastigotes at <10 μM. nih.gov |

| 1f | Trypanosoma cruzi | IC50 = 0.83 μM. researchgate.netnih.gov |

| Data from studies on the trypanocidal activity of thiazolidine and thiazole derivatives. |

Antidiabetic Activity

Thiazolidinediones (TZDs) are a well-established class of oral antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). sciforum.netresearchgate.netijrpr.com Activation of PPAR-γ leads to a decrease in insulin (B600854) resistance in adipose tissue, skeletal muscle, and the liver. sciforum.net The thiazolidine-2,4-dione moiety is a key structural feature of this class of drugs. researchgate.netnih.gov

Research has focused on synthesizing novel thiazolidine derivatives to improve efficacy and reduce the side effects associated with earlier generations of TZDs. nih.govnih.gov One study reported the synthesis of novel thiazolidine-2,4-dione derivatives and their evaluation as α-amylase inhibitors, which is another target for controlling hyperglycemia. nih.gov Compound 6 from this series showed the highest potency against α-amylase. nih.gov

Another study focused on the synthesis of 4-((4-oxo-2-thioxothiazolidin-5-ylidene) methyl) phenyl substituted benzoate (B1203000) derivatives and evaluated their in vitro antidiabetic activity through α-amylase and α-glucosidase inhibition. ijpsnonline.com

The development of new thiazolidinedione derivatives with potent antidiabetic activity is an active area of research, with many studies reporting the synthesis and evaluation of novel compounds. ijrpr.comnih.govresearchgate.net

Rational Design and Synthesis of Ligands for Specific Biological Targets

The rational design of thiazolidine derivatives is a key strategy for developing ligands with high affinity and selectivity for specific biological targets. nih.govtandfonline.com This approach often involves the use of computational tools to understand the interactions between a ligand and its target protein. sciforum.net

For instance, in the design of novel PPAR-γ modulators for the treatment of type 2 diabetes, a class of compounds based on a hybrid structure of phenolic and thiazolidine-4-one moieties was designed. nih.gov This rational drug design strategy incorporated structure-activity relationship principles and was validated by molecular docking studies. nih.gov

The synthesis of thiazolidine derivatives can be achieved through various chemical reactions. researchgate.netnih.gov A common method for synthesizing 5-arylidene-2,4-thiazolidinediones is the Knoevenagel condensation of an aromatic aldehyde with thiazolidine-2,4-dione. researchgate.netnih.gov The synthesis of N-substituted derivatives often involves the reaction of a thiazolidine-2,4-dione with a suitable phenacyl bromide. nih.gov The versatility of the thiazolidine scaffold allows for the synthesis of a diverse library of compounds for biological screening. e3s-conferences.orgresearchgate.net

In silico Drug Discovery Tools: Molecular Docking, PASS Prediction, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction, and Drug Likeness Assessment

In silico tools play a crucial role in modern drug discovery, and the development of thiazolidine derivatives is no exception. These computational methods help in predicting the biological activity and pharmacokinetic properties of new compounds, thereby streamlining the drug development process. tandfonline.comtandfonline.com

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to its target protein. sciforum.net In the context of thiazolidine derivatives, molecular docking has been used to study their interactions with targets such as PPAR-γ, nih.govtandfonline.com COX-2, benthamdirect.com and bacterial enzymes. tandfonline.comtandfonline.com For example, docking studies of novel thiazolidinedione derivatives with PPAR-γ have helped in identifying compounds with high binding affinity and have provided insights into the key interactions responsible for their activity. researchgate.net

PASS Prediction: The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structure. mdpi.com PASS has been used to evaluate the potential antibacterial properties of newly designed thiazole-thiazolidinone hybrids. nih.govresearchgate.net

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for identifying drug candidates with favorable pharmacokinetic profiles. nih.govtandfonline.com In silico ADMET studies have been conducted on various thiazolidine derivatives to assess their oral bioavailability and potential toxicity. nih.govtandfonline.com For example, ADME analysis of certain thiazolidinone derivatives showed that they comply with Lipinski's rule of five, indicating good drug-likeness. nih.gov

Drug Likeness Assessment: This involves evaluating the physicochemical properties of a compound to determine its potential to be an orally active drug. mdpi.com Web-based tools are often used to calculate parameters such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com These assessments help in prioritizing compounds for further experimental studies. nih.govtandfonline.com

| In silico Tool | Application for Thiazolidine Derivatives |

| Molecular Docking | Predicting binding modes and affinities to targets like PPAR-γ and COX-2. sciforum.netbenthamdirect.com |

| PASS Prediction | Evaluating potential biological activities, such as antibacterial properties. mdpi.comnih.govresearchgate.net |

| ADMET Prediction | Assessing pharmacokinetic properties and potential toxicity. nih.govnih.govtandfonline.com |

| Drug Likeness | Evaluating compounds based on criteria like Lipinski's rule of five. nih.govmdpi.com |

| Summary of in silico tools used in the study of thiazolidine derivatives. |

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

The future of drug discovery with the 2-(thiazolidin-3-yl)nicotinaldehyde scaffold will heavily rely on the development of innovative and efficient synthetic routes to create complex and diverse derivatives. While the core structure can be assembled through established methods, accessing more intricate analogs for structure-activity relationship (SAR) studies necessitates advanced synthetic strategies.

One promising direction is the use of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient way to generate libraries of complex molecules from simple starting materials. An MCR approach could enable the rapid synthesis of a wide array of substituted this compound derivatives for biological screening.

Another area of focus is the application of C-H activation strategies. Direct functionalization of the carbon-hydrogen bonds on both the thiazolidine (B150603) and pyridine (B92270) rings would provide a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. This would allow for the late-stage diversification of the scaffold, a valuable tool in lead optimization.

Furthermore, the development of stereoselective synthesis methods is crucial. Many biologically active molecules are chiral, and their enantiomers can have vastly different pharmacological and toxicological profiles. Future synthetic work should focus on methods to control the stereochemistry of the thiazolidine ring, potentially through the use of chiral catalysts or auxiliaries.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantages |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | High efficiency, atom economy, and rapid generation of molecular diversity. |

| C-H Activation | Direct functionalization of C-H bonds. | Atom and step economy, allows for late-stage functionalization. |

| Stereoselective Synthesis | Control over the 3D arrangement of atoms. | Access to specific enantiomers with potentially improved biological activity and safety profiles. |

| Flow Chemistry | Performing reactions in a continuous flowing stream. | Enhanced reaction control, safety, and scalability. |

Advanced Mechanistic Studies of Chemical Transformations Involving the Scaffold

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound derivatives is essential for optimizing reaction conditions and designing novel synthetic pathways. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies can provide valuable data on reaction rates and the influence of various parameters such as catalyst loading, temperature, and solvent. This information is critical for process optimization and scaling up the synthesis of promising drug candidates.

In situ spectroscopic techniques , such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts. This provides direct insight into the reaction pathway.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, can be a powerful tool to model reaction pathways, calculate activation energies, and predict the structures of transition states. nih.gov These theoretical studies can complement experimental findings and guide the design of more efficient synthetic methods. A proposed mechanism for thiazolidine formation involves the stabilization of a primary carbocation, which is enhanced by protic solvents that facilitate the removal of a water molecule. nih.govresearchwithrutgers.com

Rational Design of Next-Generation Biologically Active Molecules with Improved Selectivity

Rational drug design aims to create new medicines based on a thorough understanding of the biological target. scribd.com For the this compound scaffold, this involves designing derivatives with high affinity and selectivity for their intended molecular target, thereby minimizing off-target effects and potential toxicity.

Structure-Based Drug Design (SBDD) will be a key approach. If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational docking studies can be used to predict how different derivatives of the scaffold will bind. This allows for the design of molecules with optimized interactions, leading to enhanced potency.

Ligand-Based Drug Design (LBDD) is valuable when the structure of the target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target. By analyzing the structure-activity relationships of a series of active compounds, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity and can be used to design new molecules with improved properties.

The combination of different "pharmacologically attractive" fragments into a single hybrid molecule is another promising strategy. ump.edu.pl For instance, combining the this compound scaffold with other known bioactive moieties could lead to compounds with dual or synergistic activities.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Identification and Optimization

To explore the full therapeutic potential of the this compound scaffold, a large number of derivatives need to be synthesized and screened for biological activity. High-throughput screening (HTS) and combinatorial chemistry are powerful technologies that can accelerate this process.

Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds by systematically combining a set of building blocks. rsc.org By applying combinatorial principles to the synthesis of this compound derivatives, it is possible to generate a vast chemical space for biological evaluation.

High-throughput screening (HTS) enables the rapid testing of thousands of compounds for their ability to modulate a specific biological target. nih.govmdpi.com The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns. The integration of HTS with combinatorial libraries of this compound derivatives can significantly shorten the time required to identify promising lead compounds. nih.govresearchgate.net

The data generated from HTS can then be used to build quantitative structure-activity relationship (QSAR) models. These models can help to identify the key structural features that contribute to biological activity and guide the design of subsequent generations of more potent and selective compounds.

Exploration of New Therapeutic Applications for the Scaffold

The versatility of the thiazolidine and pyridine rings suggests that the this compound scaffold could be a valuable starting point for the discovery of drugs with a wide range of therapeutic applications. While initial research may focus on a specific disease area, it is important to explore the potential of these compounds in other therapeutic indications.

The thiazole (B1198619) and thiazolidine nuclei are known to be present in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov Therefore, derivatives of this compound should be screened against a diverse panel of biological targets to uncover new therapeutic opportunities.

Table 2: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Kinases, Tubulin, Apoptosis-related proteins | Thiazole-containing compounds have shown anticancer activity. nih.gov |

| Infectious Diseases | Bacterial or viral enzymes (e.g., proteases, polymerases) | The thiazolidine ring is a component of some antibiotics. |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Thiazolidine derivatives have demonstrated anti-inflammatory properties. |

| Neurological Disorders | Monoamine oxidase (MAO), Cholinesterases | The pyridine ring is a common feature in CNS-active drugs. |

By systematically exploring these emerging research directions, the full potential of the this compound scaffold as a source of novel and effective medicines can be realized.

Q & A

Q. How can synthesis yields of 2-(Thiazolidin-3-yl)nicotinaldehyde derivatives be optimized?

Methodological Answer:

- Reaction Conditions : Adjusting temperature (e.g., reflux in ethanol at 80°C), time (12–24 hours), and stoichiometric ratios (1:1.2 aldehyde-to-amine) can improve yields. For example, derivatives like P24 achieved 85% yield under optimized conditions .

- Catalysts : Use of acetic acid as a catalyst in condensation reactions enhances thiazolidine ring formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol yield high-purity products (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent degradation. Elevated temperatures (>25°C) accelerate oxidation of the aldehyde group .

- Light Sensitivity : Protect from UV light to avoid photochemical decomposition of the thiazolidine ring .

- Solvent Stability : Stable in DMSO or ethanol for >6 months; avoid aqueous solutions (pH >7) to prevent hydrolysis .

Q. What reactivity patterns are observed with nucleophiles?

Methodological Answer:

- Thiazolidine Ring Opening : Reaction with primary amines (e.g., Girard’s reagent T) at pH 7–8 forms hydrazone derivatives, confirmed by loss of δ 10 ppm aldehyde signal in ¹H-NMR .

- Aldehyde Reactivity : Condensation with aminothiols (e.g., cysteine) forms thiazolidine carboxylic acids, monitored via UV-Vis (λmax = 330–340 nm) .

Q. How is purity assessed for derivatives of this compound?

Methodological Answer:

- HPLC : Use C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) with retention times 2.7–5.6 minutes; purity >95% is acceptable for biological assays .

- Melting Point Analysis : Sharp melting points (e.g., 256.3°C for P23) indicate crystalline purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties?

Methodological Answer:

- DFT Parameters : Use M06/6–311G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.2 eV for DFPPC derivatives). This predicts electrophilic sites at the aldehyde group .

- NLO Properties : Polarizability (α) and hyperpolarizability (β) values from DFT correlate with nonlinear optical activity, guiding material science applications .

Q. How to establish structure-activity relationships (SAR) for HDAC8 inhibition?

Methodological Answer:

Q. How to resolve contradictions in NMR coupling constants for thiazolidine protons?

Methodological Answer:

- Variable Temperature NMR : At 25°C, coupling constants (J) for C–H protons may split due to conformational flexibility. Cooling to –40°C simplifies splitting patterns, confirming chair-like ring conformations .

- 2D NMR (COSY, HSQC) : Correlate protons and carbons to assign overlapping signals (e.g., δ 4.5 ppm protons linked to δ 65 ppm carbons) .

Q. What factors influence thiazolidine ring stability under acidic/basic conditions?

Methodological Answer:

Q. How to design derivatives for selective kinase inhibition?

Methodological Answer:

- Bioisosteric Replacement : Substitute pyridylmethylene with benzimidazole (e.g., P25) to enhance ATP-binding pocket interactions. Validate via kinase profiling assays (e.g., IC₅₀ <1 µM for Abl1 kinase) .

- Pharmacophore Modeling : Align aldehyde and thiazolidine moieties with key kinase residues using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.